molecular formula C21H22FN3O3S B11337952 N-[4-(cyanomethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(cyanomethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337952
M. Wt: 415.5 g/mol
InChI Key: AELOVCZUENNAJD-UHFFFAOYSA-N
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Description

N-[4-(CYANOMETHYL)PHENYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyanomethyl group, a fluorophenyl group, and a methanesulfonyl group attached to a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOMETHYL)PHENYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-cyanomethylbenzene with 4-fluorobenzene methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOMETHYL)PHENYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(CYANOMETHYL)PHENYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(CYANOMETHYL)PHENYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CYANOMETHYL)PHENYL]-4-CHLOROBENZAMIDE
  • N-[4-(CYANOMETHYL)PHENYL]-1-(4-FLUOROPHENYL)PYRAZOLE-4-CARBOXAMIDE

Uniqueness

N-[4-(CYANOMETHYL)PHENYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22FN3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22FN3O3S/c22-19-5-1-17(2-6-19)15-29(27,28)25-13-10-18(11-14-25)21(26)24-20-7-3-16(4-8-20)9-12-23/h1-8,18H,9-11,13-15H2,(H,24,26)

InChI Key

AELOVCZUENNAJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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